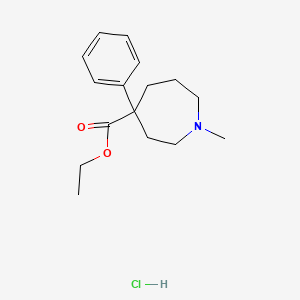
Ethoheptazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoheptazine hydrochloride is an opioid analgesic from the phenazepane family. It was invented in the 1950s and is a ring-expanded analogue of pethidine. This compound produces similar effects to other opioids, including analgesia, sedation, dizziness, and nausea .
Preparation Methods
The synthesis of ethoheptazine hydrochloride involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions.
Chemical Reactions Analysis
Ethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to derivatives with different properties
Scientific Research Applications
Ethoheptazine hydrochloride has been used in scientific research primarily for its analgesic properties. It has been studied for its potential use in treating pain and anxiety when combined with other compounds like acetylsalicylic acid and meprobamate. Additionally, it has been investigated for its antitussive (cough suppressant) properties .
Mechanism of Action
The mechanism of action of ethoheptazine hydrochloride involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals, leading to analgesia. The exact molecular targets and pathways are similar to those of other opioid analgesics .
Comparison with Similar Compounds
Ethoheptazine hydrochloride is related to other opioid analgesics such as:
Proheptazine: Another phenazepane-based opioid with similar analgesic properties.
Pethidine: A well-known opioid analgesic, of which ethoheptazine is a ring-expanded analogue.
Meprobamate: Often combined with ethoheptazine for its anxiolytic effects
This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile compared to other opioids.
Biological Activity
Ethoheptazine hydrochloride, a compound belonging to the phenazepine family, is primarily known for its analgesic properties. It was historically marketed under the trade name Zactane and has been utilized in various formulations for pain relief. Despite its withdrawal from the market, understanding its biological activity remains significant for pharmacological research.
- Molecular Formula : C16H23NO2·HCl
- Molecular Weight : 297.82 g/mol
- Stereochemistry : Ethoheptazine is a racemic compound with defined stereocenters and no E/Z centers .
Ethoheptazine is believed to exert its effects primarily through modulation of opioid receptors, specifically:
- μ-opioid receptors (MOR) : Responsible for analgesia and euphoria.
- δ-opioid receptors (DOR) : Involved in mood regulation and analgesia.
- κ-opioid receptors (KOR) : Associated with dysphoria and sedation.
Although the exact target of ethoheptazine remains unclear, its structural similarity to other opioids suggests a comparable mechanism of action involving these receptors .
Pharmacological Effects
Ethoheptazine exhibits several notable pharmacological effects:
- Analgesia : Effective in managing pain associated with musculoskeletal disorders and headaches .
- Sedation : Induces sedative effects, which can be beneficial in treating anxiety-related pain conditions .
- Side Effects : Common side effects include dizziness, nausea, and potential respiratory depression typical of opioid use .
Clinical Studies and Findings
Several clinical studies have investigated the efficacy of ethoheptazine in pain management:
These studies highlight the compound's effectiveness in various pain scenarios, although they also underscore the necessity for careful monitoring due to its side effect profile.
Case Studies
A case study published in JAMA noted that ethoheptazine's combination with other analgesics resulted in superior pain relief outcomes for patients suffering from tension headaches compared to monotherapy options . This suggests that while effective, ethoheptazine's use should be considered within a broader therapeutic context.
Properties
CAS No. |
5982-61-6 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
ethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H |
InChI Key |
XHRYXPJUXHWWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















